(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound featuring an imidazo[2,1-b]thiazole ring fused to a phenyl group, which is further connected to a methoxyphenyl acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized to introduce the phenyl and methoxyphenyl acrylamide groups. Key steps may include:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through cyclization reactions involving thioamides and α-halo ketones.
Functionalization of the phenyl group: This involves electrophilic aromatic substitution reactions to introduce the desired substituents.
Coupling reactions: The final step often involves coupling the imidazo[2,1-b]thiazole derivative with the methoxyphenyl acrylamide using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imidazo[2,1-b]thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-phenylacrylamide: Lacks the methoxy group, which may affect its biological activity.
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-hydroxyphenyl)acrylamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.
Uniqueness
The presence of the methoxy group in (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide can enhance its lipophilicity and influence its interaction with biological membranes, making it unique compared to its analogs.
Properties
IUPAC Name |
(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-16-9-6-15(7-10-16)8-11-20(25)22-18-5-3-2-4-17(18)19-14-24-12-13-27-21(24)23-19/h2-14H,1H3,(H,22,25)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWSUMQLTYAGS-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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